molecular formula C10H9FN4OS B2822458 3-Fluoro-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide CAS No. 2415633-45-1

3-Fluoro-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

Cat. No.: B2822458
CAS No.: 2415633-45-1
M. Wt: 252.27
InChI Key: ZLEJGDKPSFCUNW-UHFFFAOYSA-N
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Description

3-Fluoro-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridine ring substituted with a fluoro group, a methyl group, and a carboxamide group, along with a thiadiazole ring. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The initial step often involves the construction of the pyridine ring with the desired substituents. This can be achieved through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Thiadiazole Ring: The thiadiazole ring is typically synthesized through the cyclization of thiosemicarbazides with appropriate reagents.

    Coupling Reactions: The final step involves coupling the pyridine and thiadiazole rings through amide bond formation, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and the use of robust and scalable reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution of the fluoro group can yield a wide range of functionalized derivatives.

Scientific Research Applications

3-Fluoro-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies investigating the biological activity of heterocyclic compounds, including their antimicrobial, antiviral, and anticancer properties.

    Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance binding affinity and selectivity, while the thiadiazole ring can contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-methylpyridine-2-carboxamide: Lacks the thiadiazole ring, which may reduce its biological activity and stability.

    5-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide: Lacks the fluoro group, potentially affecting its binding affinity and selectivity.

    3-Fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide: Lacks the additional methyl group, which may influence its electronic properties and reactivity.

Uniqueness

The combination of the fluoro group, methyl groups, and thiadiazole ring in 3-Fluoro-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide provides a unique set of properties, including enhanced binding affinity, selectivity, and stability, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-fluoro-5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4OS/c1-5-3-7(11)8(12-4-5)9(16)13-10-15-14-6(2)17-10/h3-4H,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEJGDKPSFCUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)NC2=NN=C(S2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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